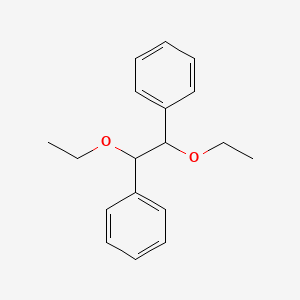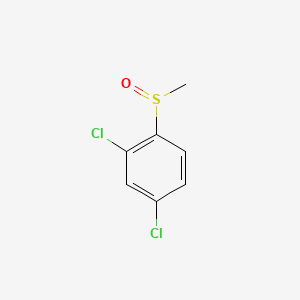
4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline is an organic compound characterized by its unique structure, which includes an ethoxy group, a trichloromethyl group, and a phenylethyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline typically involves the reaction of 4-ethoxyaniline with 2,2,2-trichloro-1-phenylethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
- 4-Ethoxy-N-(2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl)aniline
- 2,4-Dichloro-benzoic acid 2,2,2-trichloro-1-(4-ethoxy-phenyl)-ethyl ester
- 2-Ethoxy-4-(2,2,2-trichloro-1-hydroxyethyl)phenol
Comparison: Compared to similar compounds, 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline is unique due to its specific substitution pattern and the presence of both ethoxy and trichloromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
38767-08-7 |
|---|---|
Formule moléculaire |
C16H16Cl3NO |
Poids moléculaire |
344.7 g/mol |
Nom IUPAC |
4-ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline |
InChI |
InChI=1S/C16H16Cl3NO/c1-2-21-14-10-8-13(9-11-14)20-15(16(17,18)19)12-6-4-3-5-7-12/h3-11,15,20H,2H2,1H3 |
Clé InChI |
MQLCPWSGQMTAPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


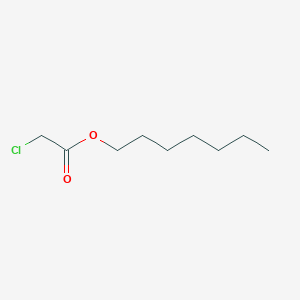

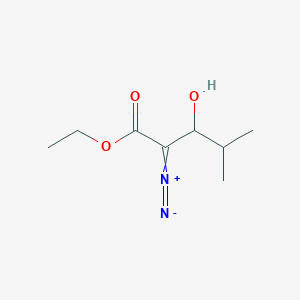
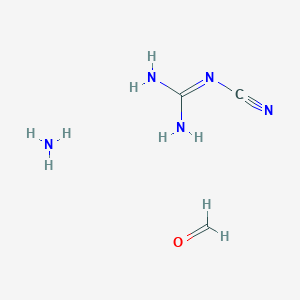

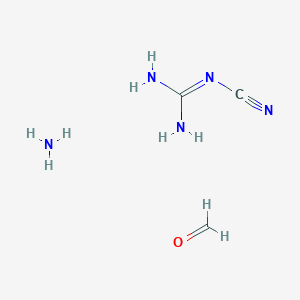
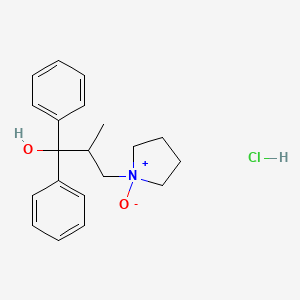
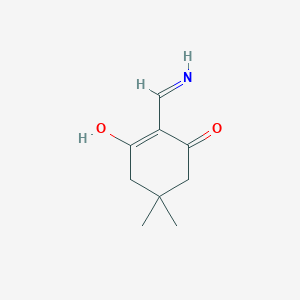
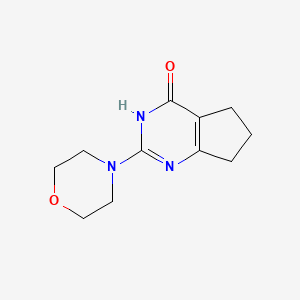
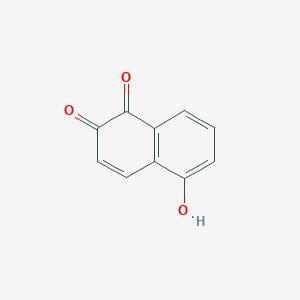
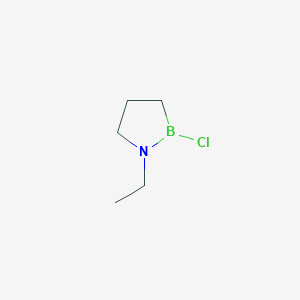
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
